
(S)-2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide is a complex organic compound featuring a benzamide core linked to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethylthio-substituted precursors with appropriate reagents under controlled conditions.
Amidation Reaction: The thiadiazole derivative is then coupled with a chlorinated benzamide through an amidation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer, which can be achieved through chiral chromatography or using chiral auxiliaries during synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, (S)-2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide may exhibit potential as a pharmacophore. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of (S)-2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring and benzamide moiety are likely critical for its binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzamides: Compounds like N-benzylbenzamide share the benzamide core but lack the thiadiazole ring, resulting in different biological activities.
Thiadiazoles: Compounds such as 2-amino-5-mercapto-1,3,4-thiadiazole share the thiadiazole ring but differ in other substituents, affecting their chemical reactivity and biological properties.
Uniqueness
(S)-2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide is unique due to its combination of a benzamide core with a thiadiazole ring and a chiral center. This unique structure may confer specific interactions with biological targets, making it a promising candidate for further research and development in various fields .
Properties
Molecular Formula |
C14H15ClN4O2S2 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-chloro-N-[(2S)-1-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C14H15ClN4O2S2/c1-3-22-14-19-18-13(23-14)17-11(20)8(2)16-12(21)9-6-4-5-7-10(9)15/h4-8H,3H2,1-2H3,(H,16,21)(H,17,18,20)/t8-/m0/s1 |
InChI Key |
JRQHAFDPQJUDCN-QMMMGPOBSA-N |
Isomeric SMILES |
CCSC1=NN=C(S1)NC(=O)[C@H](C)NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C(C)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)

![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
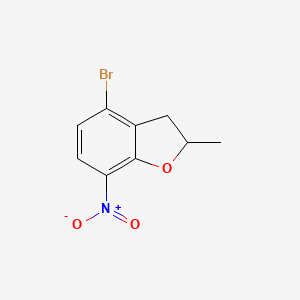



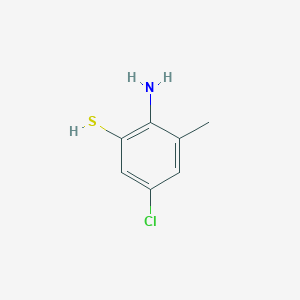

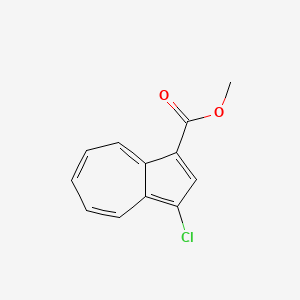
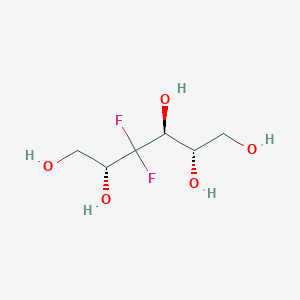
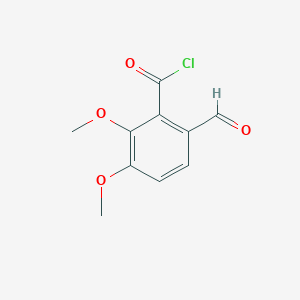
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)

